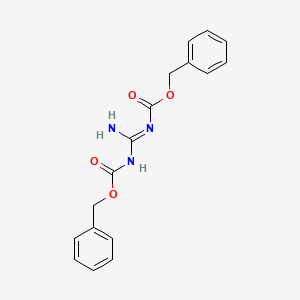

N,N'-Bis(benzyloxycarbonyl)guanidine

Description

Fundamental Significance of the Guanidine (B92328) Moiety in Chemical Research

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structure of profound importance in chemistry and biology. wikipedia.org Guanidines are recognized as one of the strongest organic superbases in their neutral form. wikipedia.orglookchemmall.comrsc.org This high basicity stems from the remarkable resonance stabilization of its protonated form, the guanidinium (B1211019) cation, which effectively delocalizes the positive charge across all three nitrogen atoms. wikipedia.org

This unique electronic structure is fundamental to its role in nature. The guanidine group is famously present in the side chain of the amino acid L-arginine, making it a crucial component in the structure and function of proteins and enzymes. lookchemmall.comresearchgate.net Beyond proteins, the guanidine motif is a privileged structure found in a vast array of natural products and has been extensively incorporated into medicinal agents. mdpi.comnih.govnih.govnih.gov Its ability to engage in multiple hydrogen-bonding interactions and exist in a protonated state at physiological pH makes it an effective anchor for binding to biological targets such as enzymes and nucleic acids. mdpi.comnih.gov Consequently, guanidine-containing compounds have been developed for a wide range of therapeutic applications, including as antimicrobial and antitumor agents. nih.govnih.govcm-uj.krakow.pl In the realm of synthetic chemistry, guanidines serve as powerful base catalysts in various organic transformations. rsc.orgnih.govnih.gov

Academic and Research Context of N,N'-Bis(benzyloxycarbonyl)guanidine

This compound is a key reagent in organic synthesis, serving primarily as a protected form of guanidine. In this compound, two of the guanidine's nitrogen atoms are masked by benzyloxycarbonyl (Cbz or Z) protecting groups. tandfonline.com Its primary application is as a guanylating agent, a reagent used to introduce the guanidine functionality onto a primary or secondary amine. tandfonline.comtandfonline.com

The strategic advantage of using the Cbz protecting group in this context lies in its method of removal. Unlike the Boc group, which requires acidic conditions for cleavage, the Cbz groups can be removed under mild, neutral conditions through palladium-catalyzed hydrogenolysis. tandfonline.com This makes this compound particularly valuable in syntheses involving substrates that are sensitive to acid. tandfonline.comtandfonline.com

The synthesis of substituted guanidines using this reagent is often accomplished through the reaction of an amine with a derivative, N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea, a process promoted by a mercury(II) salt like mercuric chloride under mild conditions. tandfonline.comtandfonline.com The resulting N,N'-bis(benzyloxycarbonyl)-protected guanidine can then be deprotected to yield the terminal guanidine. tandfonline.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10065-79-9 | sigmaaldrich.com |

| Molecular Formula | C17H17N3O4 | sigmaaldrich.com |

| Molecular Weight | 327.34 g/mol | |

| IUPAC Name | dibenzyl (iminomethylene)bis(hydrogen carbonimidate) | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | sigmaaldrich.com |

Scope and Objectives of Current Research Trends on Protected Guanidines

The field of synthetic organic chemistry continues to pursue more efficient and versatile methods for the synthesis of guanidine-containing molecules, driven by their biological and chemical significance. lookchemmall.comresearchgate.net A primary objective is the development of novel guanylating agents and protocols that are high-yielding, operate under mild conditions, and avoid the use of toxic reagents like the mercury salts historically employed. lookchemmall.comtandfonline.comtandfonline.com

A significant trend is the adaptation of guanylation reactions to solid-phase synthesis. audreyli.comcapes.gov.br This approach facilitates the rapid generation of large libraries of guanidine-containing compounds, which is invaluable for high-throughput screening in drug discovery programs. audreyli.com Researchers are exploring various polymer-supported reagents to streamline the synthesis and purification processes. audreyli.comcapes.gov.br

Furthermore, there is a strong focus on expanding the toolbox of protecting groups for the guanidine moiety. nih.gov The development of protecting groups with orthogonal deprotection strategies—where one group can be removed without affecting another—is crucial for the total synthesis of complex natural products containing multiple sensitive functional groups. tandfonline.comnih.gov The choice between protecting groups like Boc and Cbz, for instance, allows chemists to tailor the synthetic route to the specific sensitivities of their molecule. tandfonline.com Another emerging area is the use of protected guanidines in prodrug design, where masking the polar guanidine group can improve pharmacokinetic properties like oral bioavailability, with the active drug being released in vivo following cleavage of the protecting group. acs.org

| Amine Substrate | Reaction Time | Yield of Protected Guanidine | Reference |

|---|---|---|---|

| Benzylamine (B48309) | 30 min | 93% | tandfonline.com |

| Aniline (B41778) | 30 min | 94% | tandfonline.com |

| 4-Bromoaniline | 30 min | 92% | tandfonline.com |

| 4-Chloro-3-trifluoromethylaniline | 30 min | 88% | tandfonline.com |

| Cyclohexylamine | 30 min | 91% | tandfonline.com |

| Aminoadamantane | 10.5 h | 67% | umich.edu |

Structure

3D Structure

Properties

CAS No. |

10065-79-9 |

|---|---|

Molecular Formula |

C17H17N3O4 |

Molecular Weight |

327.33 g/mol |

IUPAC Name |

benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate |

InChI |

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |

InChI Key |

WUPOXNUSSFCSGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Bis Benzyloxycarbonyl Guanidine

De Novo Synthesis Approaches from Guanidine (B92328) Precursors

De novo synthesis provides a reliable pathway to N,N'-Bis(benzyloxycarbonyl)guanidine by building the guanidinyl moiety and incorporating the protective groups in a controlled manner. The choice of precursor and reaction sequence is critical to achieving high yields and purity.

Direct acylation of guanidine hydrochloride with an acylating agent like benzyl (B1604629) chloroformate presents a theoretical route to the desired product. This approach is analogous to the synthesis of N,N'-di-Boc-guanidine, which can be prepared from guanidine hydrochloride and di-tert-butyl dicarbonate. orgsyn.org However, this direct method is less commonly employed for the benzyloxycarbonyl analogue due to challenges in controlling the degree of acylation. The high nucleophilicity of guanidine can lead to mixtures of mono-, di-, and tri-substituted products, complicating purification.

Research has detailed the preparation of mono-Cbz protected guanidines, highlighting the reaction's sensitivity and the steps needed to isolate a single species. orgsyn.org Achieving selective di-acylation to form the N,N'-symmetrically protected product requires stringent control of stoichiometry and reaction conditions, making alternative, stepwise methods generally more favorable.

A more prevalent and efficient strategy for synthesizing this compound involves a two-step process utilizing an S-methylisothiourea derivative. This method offers superior control and typically results in cleaner reactions and higher yields of the target compound. tandfonline.comtandfonline.com The core of this approach is the preparation of a stable, yet reactive, guanylating agent, N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea, which is then condensed with an amine source.

The key intermediate, N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea, is a stable, solid compound that is readily prepared. tandfonline.comsigmaaldrich.com The synthesis involves the reaction of S-methylisothiourea, typically as its sulfate (B86663) or hydroiodide salt, with two equivalents of benzyl chloroformate under basic conditions. tandfonline.comprepchem.com The reaction is often performed in a biphasic system of dichloromethane (B109758) and water, with an aqueous base like sodium hydroxide (B78521) used to neutralize the acid generated and maintain a basic pH. tandfonline.com Alternatively, the reaction can be run in water at low temperatures. prepchem.com The product precipitates from the reaction mixture and can be isolated through simple filtration. prepchem.com

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| S-methyl-isothiourea | Benzyl chloroformate, Sodium hydroxide | Water | 0° to 5° C, 20 minutes | 70% | prepchem.com |

| S-methylisothiourea semisulfate | Benzyl chloroformate, Sodium hydroxide | Dichloromethane / Water | Basic pH maintained | Not specified | tandfonline.com |

Table 1. Representative conditions for the synthesis of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea.

Once prepared, N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea serves as an effective guanylating agent. tandfonline.comtandfonline.com The conversion to the final guanidine product is achieved by reacting this intermediate with an amine, which displaces the S-methyl group. The reactivity of this condensation step can be significantly enhanced through the use of promoters.

The condensation of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea with a wide range of primary and secondary amines is most efficiently promoted by mercury(II) chloride (HgCl₂). tandfonline.comtandfonline.com This method is noted for its mild conditions and clean reaction profiles, typically proceeding at room temperature in a solvent like dimethylformamide (DMF) with the addition of a base such as triethylamine (B128534) (Et₃N) to scavenge the generated acid. tandfonline.comresearchgate.net The role of HgCl₂ is to act as a thiophile, activating the isothiourea by coordinating to the sulfur atom, which facilitates the departure of the methylthiol group upon nucleophilic attack by the amine. researchgate.net This protocol has been successfully applied to both aliphatic and aromatic amines, providing the corresponding protected guanidines in good yields. tandfonline.com The reactions are generally complete within 30 minutes. tandfonline.com

| Amine Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| Benzylamine (B48309) | HgCl₂, Et₃N | DMF | 24°C, ~30 min | 91% | tandfonline.com |

| Aniline (B41778) | HgCl₂, Et₃N | DMF | 24°C, ~30 min | 90% | tandfonline.com |

| p-Bromoaniline | HgCl₂, Et₃N | DMF | 24°C, ~30 min | 89% | tandfonline.com |

| p-Chloroaniline | HgCl₂, Et₃N | DMF | 24°C, ~30 min | 95% | tandfonline.com |

| Benzyl L-prolinate | HgCl₂, Et₃N | Not specified | Not specified | Not specified | thieme-connect.de |

Table 2. Examples of Mercury(II) Chloride promoted guanylation using N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea.

While the mercury-promoted method is highly effective, the toxicity of mercury compounds has encouraged the exploration of alternatives. Direct condensation of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea with amines can be achieved without a metal promoter, but this typically requires harsh reaction conditions and may result in lower yields. tandfonline.com

Alternative transition-metal-free strategies often involve the use of more highly activated guanylating agents. For instance, reagents like N,N'-di-Boc-N"-triflylguanidine have been developed for the synthesis of protected guanidines. orgsyn.orgnih.gov This type of reagent is sufficiently electrophilic to react directly with amines at room temperature in solvents like dichloromethane without the need for a metal catalyst. orgsyn.org While this specific reagent yields a Boc-protected guanidine, the underlying principle demonstrates a viable transition-metal-free strategy that can be conceptually applied to the synthesis of Cbz-protected analogues by designing similarly activated Cbz-containing reagents.

Synthesis via S-Methylisothiourea Intermediates

Condensation Reactions with Amines and Alcohol Derivatives

Pyrazole-1-carboxamidine Derivatives as Guanidinylation Reagents

Pyrazole-1-carboxamidine derivatives are a well-established class of reagents for the guanylation of amines. researchgate.net These reagents are generally stable, crystalline solids that react with primary and secondary amines to afford the corresponding protected guanidines in good yields. The pyrazole (B372694) group serves as an excellent leaving group, facilitating the transfer of the substituted amidine group to the amine substrate.

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is a key reagent in this class, used for introducing the di-Cbz-protected guanidine moiety. sigmaaldrich.com Similarly, its tert-butoxycarbonyl (Boc) analogue, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is widely employed for installing the di-Boc-protected guanidine group. The reaction typically proceeds under mild conditions, often at room temperature in solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF). mdpi.com These reagents have proven effective in the synthesis of various guanidine-containing molecules, including isoindole derivatives and arginine mimetics. mdpi.com For instance, the guanylation of 7-azabenzonorbornadiene with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine in chloroform yields the desired product in 62%. mdpi.com

Another notable pyrazole-based reagent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which has been optimized as a highly efficient agent for preparing guanidines via nitroguanidine (B56551) intermediates. thieme-connect.comorganic-chemistry.org A comparative study highlighted its efficiency over reagents like N,N′-bis-Boc-1-pyrazole-1-carboxamidine. thieme-connect.comorganic-chemistry.org The use of DMNPC offers high yields and a practical synthetic route that does not require an inert atmosphere. organic-chemistry.org

Table 1: Examples of Guanidinylation using Pyrazole-1-carboxamidine Derivatives

| Reagent | Substrate | Product Yield | Reference |

|---|---|---|---|

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 7-Azabenzonorbornadiene | 62% | mdpi.com |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Azabenzonorbornadiene | 86% | mdpi.com |

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Various Amines | 70-100% | organic-chemistry.org |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Amines | High | acs.org |

Solid-Phase Synthetic Strategies for Guanidine Introduction

Solid-phase peptide synthesis (SPPS) provides a powerful platform for assembling peptides and peptidomimetics, and various methods have been developed to incorporate the guanidine functionality onto a solid support. springernature.comnih.govcore.ac.uk These strategies are crucial for creating libraries of complex molecules and for modifying peptides to enhance their biological activity and stability. springernature.comacs.org

The guanidinylation of resin-bound amines must be compatible with standard SPPS protocols, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) chemistry. springernature.comnih.govpeptide.com Several reagents, including 1-H-pyrazole-1-carboxamidine derivatives, have been successfully adapted for solid-phase applications. springernature.comnih.gov For example, the conversion of resin-bound ornithine or lysine (B10760008) residues to arginine or homo-arginine, respectively, can be achieved using reagents like N,N'-diBoc-N"-triflylguanidine. psu.edu This transformation can be performed smoothly even when the target amino acid is close to a sterically hindered resin. psu.edu

One strategy involves the on-resin conversion of an amine to a thiourea (B124793), followed by activation and cyclization to form a guanidine bridge in cyclic peptides. researchgate.net After peptide assembly using Fmoc chemistry, a selectively deprotected amine can be converted to an isothiocyanate. researchgate.net Subsequent steps involving S-methylation and treatment with an amine source complete the formation of the guanidine bridge. researchgate.net This approach allows for the creation of structurally constrained cyclic peptides with potential therapeutic applications. researchgate.net

Table 2: Reagents for Solid-Phase Guanidinylation

| Reagent | Chemistry Compatibility | Application | Reference |

|---|---|---|---|

| 1-H-Pyrazole-1-carboxamidine | Fmoc | Direct guanidinylation of peptidyl amines | springernature.comnih.gov |

| N,N'-diBoc-N"-triflylguanidine | Boc/Fmoc | Guanidinylation of lysine/ornithine residues | psu.edu |

| Di-protected thiourea derivatives | Fmoc | Guanidinylation promoted by Mukaiyama's reagent or N-iodosuccinimide | springernature.comnih.gov |

| N-ethoxycarbonyl-N′-alkyl thiourea | Fmoc | Diversification of proline-templated scaffolds | acs.org |

Development of Novel and Efficient Guanidinylating Agents

The demand for more robust, efficient, and versatile guanidinylating agents has driven significant research into developing new reagents. nih.govresearchgate.net A key advancement was the introduction of diprotected triflylguanidines, such as N,N'-diBoc-N"-triflylguanidine and N,N'-diCbz-N"-triflylguanidine. psu.eduacs.orggoogle.com The triflyl (trifluoromethanesulfonyl) group acts as a powerful activating group, making these reagents highly reactive and capable of guanidinylating even unreactive or sterically hindered amines with excellent yields. psu.edugoogle.com For instance, N,N'-di-Cbz-N"-triflylguanidine reacts with aniline, an unreactive aromatic amine, to completion within one hour at room temperature. google.com

These triflylguanidines have been successfully used in both solution-phase and solid-phase synthesis. psu.edu A comparison of N,N'-di-Boc-N"-triflyl-guanidine with other commercially available reagents for the guanidinylation of benzylamine demonstrated its superior performance. google.com

More recently, research has focused on developing catalytic systems for guanidination, which offer an atom-economical alternative to stoichiometric reagents. researchgate.net For example, zinc-based catalysts have been shown to effectively promote the guanylation of amines with carbodiimides. researchgate.net Other novel reagents include N-Boc-N'-TFA-pyrazole-1-carboxamidine, developed for the installation of a monoprotected Boc-guanidine onto primary and secondary amines, particularly those that are electron-deficient and hindered. sigmaaldrich.com The continuous development of such agents expands the toolbox available to synthetic chemists for the construction of complex guanidine-containing molecules. researchgate.net

Table 3: Comparison of Advanced Guanidinylating Agents

| Reagent Class | Example | Key Features | Reference |

|---|---|---|---|

| Triflylguanidines | N,N'-diCbz-N"-triflylguanidine | Highly reactive; effective for unreactive and hindered amines. | psu.edugoogle.com |

| Nitro-pyrazole derivatives | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | High yields, practical, no inert atmosphere needed. | thieme-connect.comorganic-chemistry.org |

| Asymmetrically protected pyrazoles | N-Boc-N'-TFA-pyrazole-1-carboxamidine | Installs monoprotected guanidines on challenging amines. | sigmaaldrich.com |

| Metal Catalysts | ZnEt₂ with carbodiimides | Catalytic, atom-economical. | researchgate.net |

Reactivity and Mechanistic Investigations of N,n Bis Benzyloxycarbonyl Guanidine

Guanidinylation Reaction Pathways and Scope

N,N'-Bis(benzyloxycarbonyl)guanidine and its activated derivatives are versatile reagents for the introduction of the protected guanidinyl group into various organic molecules. The reaction, known as guanidinylation, primarily targets nucleophiles such as amines and alcohols, proceeding through distinct pathways depending on the substrate and reaction conditions.

Amine Substrate Reactivity Profiling

The guanidinylation of amines is a cornerstone method for synthesizing substituted guanidines, which are prevalent in medicinal chemistry and natural products. researchgate.netnih.gov The reactivity of an amine substrate towards a guanidinylating agent is influenced by its nucleophilicity and steric hindrance. This compound itself can be used, but more reactive derivatives, such as N,N'-Di-Cbz-N"-triflylguanidine, have been developed for challenging substrates. google.com These reagents demonstrate broad applicability, successfully guanidinylating primary, secondary, and even weakly nucleophilic aromatic amines. google.comgoogle.com

Generally, primary amines react readily. Secondary amines, including cyclic ones like pyrrolidine (B122466) and piperazine, also yield protected guanidines in excellent yields. google.comgoogle.com One of the significant advantages of highly active reagents like N,N'-di-Cbz-N"-triflyl-guanidine is their ability to guanidinylate unreactive aromatic amines, such as aniline (B41778), under mild conditions, with reactions often completing at room temperature. google.comgoogle.com This high reactivity extends to solid-phase synthesis, a crucial technique for creating chemical libraries, where an ornithine residue in a peptide sequence can be efficiently converted to a protected arginine. google.com Other effective guanidinylating agents include pyrazole-based variants like N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, which also react with primary and secondary amines to afford the corresponding protected guanidines. sigmaaldrich.comtcichemicals.comfishersci.ca

| Amine Substrate Type | Example | General Reactivity | Typical Conditions | Reference |

|---|---|---|---|---|

| Primary Aliphatic Amines | Benzylamine (B48309) | High | Room temperature, 30 min (with triflyl-activated reagent) | orgsyn.org |

| Secondary Aliphatic Amines | Pyrrolidine | High | Room temperature, 4h (with triflyl-activated reagent) | google.com |

| Aromatic Amines | Aniline | Moderate to High | Room temperature, 1h (with triflyl-activated reagent) | google.comgoogle.com |

| Amino Acid Derivatives | N-α-Fmoc-lysine | High | In-situ silylation followed by guanidinylation | google.com |

Alcohol Substrate Guanidinylation via Mitsunobu Conditions

A powerful method for the direct conversion of alcohols to protected guanidines is the Mitsunobu reaction. johnshopkins.edu This reaction allows for the guanidinylation of primary and secondary alcohols using this compound as the nucleophilic component. google.com The process involves the alcohol, the guanidine (B92328) reagent, a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtcichemicals.com

The mechanism is initiated by the reaction of triphenylphosphine with DEAD to form a phosphonium (B103445) intermediate. tcichemicals.comorganic-chemistry.org This species activates the alcohol's hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by the deprotonated this compound on the activated alcohol carbon completes the substitution. tcichemicals.comorganic-chemistry.org A key feature of this reaction is its high reliability and the formation of a C-N bond under relatively mild conditions. tcichemicals.com The reaction works for a wide variety of alcohols, providing the corresponding N-alkyl-N',N''-bis(benzyloxycarbonyl)guanidines in high yields. johnshopkins.edu

| Component | Role | Example | Reference |

|---|---|---|---|

| Alcohol | Substrate | Primary or Secondary Alcohols | johnshopkins.edu |

| Guanidine Source | Nucleophile | This compound | google.com |

| Phosphine | Reducing Agent / Activator | Triphenylphosphine (PPh₃) | nih.govtcichemicals.com |

| Azodicarboxylate | Oxidizing Agent / Activator | Diethyl azodicarboxylate (DEAD) | nih.govtcichemicals.com |

Stereochemical Considerations in Guanidinylation Reactions

The stereochemical outcome of guanidinylation is highly dependent on the reaction mechanism. In the case of the Mitsunobu reaction for guanidinylating chiral secondary alcohols, the reaction proceeds with a clean and complete inversion of configuration at the stereogenic center. tcichemicals.comorganic-chemistry.org This stereospecificity is a hallmark of the Sₙ2-type mechanism of the Mitsunobu reaction and makes it a valuable tool for controlling stereochemistry in the synthesis of complex molecules and natural products. nih.govorganic-chemistry.org

In contrast, other guanidinylation methods may proceed with different stereochemical outcomes. For instance, the synthesis of N,N'-bis(Boc)-α-guanidino acids from α-amino acid methyl esters has been reported to occur with retention of stereochemistry. researchgate.net Furthermore, methods for the directed stereoselective guanidinylation of unactivated alkenes have been developed where a guanidine unit is delivered intramolecularly by a directing group (like a hydroxyl or carboxyl group) with a high degree of stereocontrol. nih.gov The design and synthesis of chiral guanidines have also become an important area, as these compounds can serve as powerful organocatalysts in asymmetric synthesis. nih.govrsc.org

Role as a Chemoselective Protecting Group for Guanidine Nucleophiles

The guanidine functional group is highly basic and nucleophilic, which often necessitates protection during multi-step syntheses to prevent unwanted side reactions. nih.govpeptide.com The benzyloxycarbonyl (Cbz or Z) group is a well-established and widely used protecting group for the guanidine moiety of arginine in solid-phase peptide synthesis (SPPS). peptide.comcreative-peptides.com By converting the guanidine into this compound, its basicity and nucleophilicity are significantly suppressed.

This protection strategy is a prime example of chemoselectivity. The Cbz groups are stable under the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-Butoxycarbonyl (Boc) groups from α-amines during Boc-based peptide synthesis. peptide.comresearchgate.net They are also stable to the mild basic conditions (e.g., piperidine) used to cleave 9-Fluorenylmethyloxycarbonyl (Fmoc) groups in Fmoc-based SPPS. creative-peptides.combiosynth.com This orthogonality allows for the selective deprotection of other functional groups in the molecule while the protected guanidine remains intact. biosynth.com The Cbz groups are typically removed at the final stage of a synthesis under harsher conditions, such as strong acid (e.g., HBr in acetic acid) or, more commonly, catalytic hydrogenation (e.g., H₂/Pd). creative-peptides.com This robust yet removable nature makes the bis-Cbz-guanidine an effective protecting group for managing the reactivity of guanidine nucleophiles in complex synthetic sequences. nbinno.com

Intermolecular and Intramolecular Reactivity Studies

The reactivity of this compound can be harnessed in both intermolecular and intramolecular contexts.

Intermolecular reactions are exemplified by the guanidinylation of external amine and alcohol nucleophiles, as detailed in sections 3.1.1 and 3.1.2. These reactions involve the formation of a new bond between the guanidine carbon and a separate molecule, and are fundamental for building more complex structures from simpler starting materials.

Intramolecular reactivity involves the guanidine moiety reacting with another functional group within the same molecule, typically leading to the formation of a cyclic structure. Such reactions are powerful strategies in the synthesis of heterocyclic compounds, including alkaloids and macrocycles. For example, intramolecular versions of the Mitsunobu reaction have been employed to synthesize cyclic guanidines. nih.govnih.gov In these cases, an alcohol within the same molecule as the protected guanidine can displace the phosphonium intermediate to form a ring. This strategy has been used to create tricyclic products and macrocycles. nih.govnih.gov Another significant application is the directed intramolecular cycloguanidinylation of unactivated alkenes, which can proceed with high stereocontrol to form functionalized cyclic guanidines. nih.gov

Computational and Theoretical Analysis of Reaction Mechanisms

To gain deeper insight into the reactivity and mechanisms of guanidinylation reactions, computational and theoretical methods are frequently employed. Density Functional Theory (DFT) is a particularly powerful tool for this purpose. nih.gov DFT calculations allow researchers to model reaction pathways, rationalize the observed product distributions, and understand the origins of stereoselectivity.

For instance, computational studies have been used to investigate the tandem aza-Michael addition/intramolecular cyclization of guanidinium (B1211019) salts. nih.gov These studies involve calculating the relative stabilities of different guanidine tautomers and mapping the potential energy surface of the reaction, including the structures and Gibbs free energies of transition states and intermediates. nih.gov Such analyses can explain why a particular reaction pathway is favored over others.

The mechanism of the Mitsunobu reaction has also been the subject of computational investigation. duq.edu Theoretical studies help to elucidate the nature of the key intermediates, such as the alkoxyphosphonium salt, and the energetic profile of the nucleophilic substitution step. By expanding these computational models, the influence of different functional groups on the stability of ground states and transition states can be examined, providing a predictive framework for catalyst and substrate design. duq.edu

Applications in Complex Organic Synthesis and Reagent Development

Synthesis of Substituted Guanidine (B92328) Frameworks

A primary application of N,N'-Bis(benzyloxycarbonyl)guanidine derivatives is in the guanylation of amines to form N-substituted guanidines. The compound itself can be activated, or more commonly, a pre-activated derivative such as N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea is employed as a highly efficient guanidinylating agent. tandfonline.comtandfonline.com This reagent reacts smoothly with a diverse range of primary and secondary aliphatic and aromatic amines. tandfonline.com The reaction is typically promoted by a thiophilic agent, like mercuric chloride, which facilitates the departure of the methylthio group and subsequent attack by the amine. tandfonline.comtandfonline.com This method provides a clean and mild pathway to N,N'-di-Cbz-protected guanidines, which are stable intermediates amenable to chromatographic purification. tandfonline.com

Further advancements have led to the development of even more reactive species, such as N,N'-Di-Cbz-N"-triflylguanidine. nih.govgoogle.com The exceptional nucleofugality of the triflyl group makes this reagent particularly potent, enabling the successful guanidinylation of even unreactive substrates like aniline (B41778) and sterically hindered amines. google.comgoogle.com This high reactivity is also advantageous for reactions conducted on a solid phase, a critical technique in combinatorial chemistry and the synthesis of chemical libraries. google.comgoogle.com

The general reaction scheme involves the displacement of a leaving group (e.g., -SMe, -SO2CF3) from the central carbon of the protected guanidine by a nucleophilic amine.

Table 1: Examples of Guanylation of Amines using N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea

| Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine (B48309) | N-Benzyl-N',N''-bis(benzyloxycarbonyl)guanidine | 95 | tandfonline.com |

| Aniline | N-Phenyl-N',N''-bis(benzyloxycarbonyl)guanidine | 85 | tandfonline.com |

| Cyclohexylamine | N-Cyclohexyl-N',N''-bis(benzyloxycarbonyl)guanidine | 93 | tandfonline.com |

| 4-Bromoaniline | N-(4-Bromophenyl)-N',N''-bis(benzyloxycarbonyl)guanidine | 80 | tandfonline.com |

This table presents a selection of amines successfully guanidinylated using the specified reagent, demonstrating the versatility of the method.

Preparation of Guanidine-Containing Peptidomimetics and Arginine Analogs

The guanidinium (B1211019) side chain of arginine is fundamental to many biological recognition processes, mediating interactions through hydrogen bonding and electrostatic forces. cardiff.ac.uknih.gov Consequently, the synthesis of arginine analogs and peptidomimetics containing modified guanidine groups is a significant area of medicinal chemistry. This compound-derived reagents are invaluable for this purpose. google.comnih.gov

A common strategy involves the guanidinylation of the terminal amino group of an ornithine residue, either in solution or on a solid support, to convert it into a protected arginine derivative. nih.govgoogle.com This transformation allows for the site-specific incorporation of arginine or its analogs into peptide chains. The use of highly reactive reagents like N,N'-di-Cbz-N"-triflylguanidine is particularly effective in solid-phase peptide synthesis (SPPS), where reactions can be slower than in solution. google.comgoogle.com

Furthermore, this methodology enables the creation of novel arginine mimetics designed to enhance binding affinity or specificity. nih.gov For instance, α-guanidino acids, where the guanidine group is directly attached to the α-carbon, have been synthesized by guanidinylating the α-amino group of other amino acids. nih.gov These mimetics introduce functionality and stereochemistry adjacent to the guanidinium group, which is not possible with the natural arginine structure, potentially modulating biological activity. nih.gov The synthesis of cyclic guanidine side chains has also been explored to create rigidified arginine analogues, which can reduce the entropic penalty upon binding to a biological target. cardiff.ac.uk

Construction of Bioactive Molecule Intermediates (Synthetic Methodology Focus)

The guanidine moiety is a key pharmacophore in numerous biologically active natural products and synthetic drugs, including antimicrobial and antihypertensive agents. tandfonline.comnih.gov The synthesis of these complex molecules often relies on the introduction of a protected guanidine group at a strategic point in the synthetic pathway. Reagents derived from this compound serve as crucial building blocks for these intermediates. nih.govmdpi.com

For example, in the synthesis of benzyl (B1604629) and phenyl guanidine derivatives with antimicrobial activity, a common route involves the guanylation of a primary amine precursor using a protected S-methylisothiourea reagent. nih.gov In one synthetic approach, various aminomethylphenol or aniline derivatives are first guanidinylated, and the resulting N,N'-diprotected intermediate is then further elaborated. nih.govmdpi.com The protecting groups prevent the highly basic guanidine from interfering with subsequent reactions, such as alkylations or acylations, before being removed in a final step to yield the target bioactive compound. nih.gov

This "direct guanidinylation" approach, where a protected guanidine is installed early in a synthesis, can be more efficient than methods that form the guanidine group at a late stage from precursors like ureas or thioureas. nih.gov The stability and predictable reactivity of N,N'-di-Cbz-protected intermediates make them reliable components in the modular construction of complex molecular architectures. nih.govnih.gov

Utility in Heterocyclic Compound Synthesis

This compound and related structures are valuable precursors for the synthesis of nitrogen-containing heterocycles. The guanidine unit can be incorporated into a ring system through cyclocondensation reactions with suitable bis-electrophiles. nih.govnih.gov

A notable example is the use of protected guanidines in the Biginelli reaction, a three-component condensation between an aldehyde, a β-ketoester, and a urea (B33335) or urea-like component. nih.gov By replacing urea with a protected guanidine, 2-imino-3,4-dihydropyrimidines and related heterocyclic frameworks can be constructed. nih.gov This strategy provides access to complex guanidine-containing heterocycles that are of interest for chemical biology and drug discovery. nih.govnih.gov

Another powerful method is the iodocyclization of N-Cbz-protected allylguanidines. bangor.ac.uk This reaction proceeds via an electrophilic attack of iodine on the allyl double bond, followed by intramolecular cyclization by the guanidine nitrogen, leading to the formation of five- or six-membered heterocyclic rings such as substituted imidazolidines and tetrahydropyrimidines. bangor.ac.uk These reactions demonstrate the utility of the guanidine core as a versatile nucleophile for building diverse heterocyclic scaffolds.

Table 2: Examples of Heterocycles Synthesized Using Guanidine Derivatives

| Guanidine Precursor | Reaction Type | Heterocyclic Product | Reference |

|---|---|---|---|

| Triazone-protected guanidine | Biginelli Reaction | 2-Imino-5-carboxy-3,4-dihydropyrimidine | nih.gov |

| N-Z-allylguanidine | Iodocyclization | 2-Imino-4-iodomethyl-imidazolidine derivative | bangor.ac.uk |

| Guanidine Hydrochloride | Cyclocondensation with 1,1,3,3-tetramethoxypropane | 4H-Pyrimido[1,2-a]pyrimidine | nih.gov |

This table illustrates the application of guanidine-based reagents in the synthesis of various heterocyclic systems.

Contributions to Protecting Group Chemistry Methodologies

The two benzyloxycarbonyl (Cbz or Z) groups in this compound are not merely passive components but are central to its utility as a synthetic reagent. tandfonline.combachem.com They function as protecting groups that mask the nucleophilicity and suppress the strong basicity (pKa ≈ 13.5) of the guanidine moiety. nih.gov This protection is crucial for preventing undesired side reactions during synthesis, allowing chemists to perform transformations on other parts of the molecule that would be incompatible with a free guanidine group. tandfonline.com

The key advantage of the Cbz group is the availability of well-established and mild deprotection conditions. tandfonline.comorganic-chemistry.org The most common and cleanest method for cleaving the Cbz groups is catalytic hydrogenolysis. tandfonline.com Treating the N,N'-di-Cbz-protected guanidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) efficiently removes both protecting groups, releasing toluene (B28343) and carbon dioxide as byproducts and liberating the free guanidine, often as a salt. tandfonline.com This procedure is highly valued for its mild, neutral conditions, which preserve many other functional groups. tandfonline.com

While hydrogenolysis is prevalent, the Cbz group can also be removed under strongly acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH), although this method is harsher and less compatible with acid-sensitive substrates. bachem.com More recently, novel methods have been developed for Cbz deprotection, such as the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers a non-catalytic, room-temperature alternative that is tolerant of other reducible functionalities like benzyl ethers. nih.gov The well-defined chemistry for both the installation and removal of Cbz groups makes this compound a predictable and reliable tool in protecting group strategies for complex organic synthesis.

Deprotection Chemistry of Benzyloxycarbonyl Protected Guanidines

Hydrogenolytic Cleavage Methods and Catalytic Systems (e.g., Palladium-Catalyzed)

Hydrogenolysis is the standard and most widely employed method for the deprotection of Cbz-protected guanidines. The process involves the cleavage of the carbon-oxygen bond in the benzyloxycarbonyl group by hydrogen, facilitated by a metal catalyst. total-synthesis.com This reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free guanidine (B92328), along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com

The most common catalytic system for this transformation is Palladium on carbon (Pd/C) with hydrogen gas (H₂). google.com This heterogeneous catalyst is highly efficient, easy to handle, and can be readily removed from the reaction mixture by filtration. nih.gov The reaction is typically carried out in solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. researchgate.net

Several variations and alternative catalytic systems have been developed to enhance efficiency, improve chemoselectivity, or cater to specific substrate requirements.

Transfer Hydrogenation : Instead of using gaseous hydrogen, a hydrogen donor can be used in a process called transfer hydrogenation. Common donors include ammonium (B1175870) formate, triethylsilane, and sodium borohydride (B1222165) (NaBH₄). researchgate.netorganic-chemistry.org A notable protocol involves using 10% Pd-C with one equivalent of NaBH₄ in methanol at room temperature, which achieves rapid deprotection (3-10 minutes) for various N-Cbz protected amines in excellent yields (93-98%). researchgate.net This method is user-friendly as it avoids the need for a pressurized hydrogen gas cylinder. researchgate.net

Mixed Catalytic Systems : The efficiency of Pd/C-catalyzed hydrogenolysis can be enhanced by using co-catalysts. For instance, a mixed system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-Cbz groups. nih.gov The acidic heterogeneous Nb₂O₅/C promotes the reaction, and both catalysts can be easily recovered and reused. nih.gov

Alternative Catalysts : While palladium is the most prevalent catalyst, other metals can also be employed. Nickel boride, generated in situ from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and NaBH₄ in methanol, provides an efficient and inexpensive alternative for the deprotection of N-Cbz groups at ambient temperature. researchgate.net

The table below summarizes various catalytic systems used for the hydrogenolytic deprotection of Cbz groups.

| Catalyst System | Hydrogen Source | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Standard, highly efficient, heterogeneous catalyst. | google.com |

| 10% Pd/C | NaBH₄ | Methanol | Rapid (3-10 min), high yield (93-98%), avoids H₂ gas. | researchgate.net |

| Pd/C + Nb₂O₅/C | H₂ (gas) | Not specified | Enhanced efficiency, reusable catalysts. | nih.gov |

| NiCl₂·6H₂O + NaBH₄ (forms Nickel Boride) | NaBH₄ | Methanol | Inexpensive palladium alternative, proceeds at room temperature. | researchgate.net |

| Pd/C | Triethylsilane | Not specified | In situ hydrogen generation, mild, neutral conditions. | organic-chemistry.org |

Comparative Chemical Analysis with Alternative Guanidine Protecting Groups and Reagents

Comparison with N,N'-Bis(tert-butoxycarbonyl)guanidine and Derivatives

N,N'-Bis(benzyloxycarbonyl)guanidine and its Boc-protected counterpart, N,N'-Bis(tert-butoxycarbonyl)guanidine, are principal reagents for the introduction of a protected guanidine (B92328) moiety onto a primary or secondary amine. While both serve a similar purpose, their chemical properties, stemming from the nature of the Cbz and Boc groups, lead to distinct applications in synthesis.

The core difference lies in their deprotection chemistry. The benzyloxycarbonyl (Cbz) groups are classically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst). tandfonline.comwikipedia.org This method is mild but can be incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes. Conversely, the tert-butoxycarbonyl (Boc) groups are labile under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid). researchgate.netnih.govyoutube.com This acid sensitivity makes Boc protection orthogonal to the Cbz group, allowing for selective deprotection strategies in complex syntheses. creative-peptides.comorganic-chemistry.orgtotal-synthesis.com

Several guanidinylating agents derived from these protecting groups have been developed. For instance, N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea is a reagent used to form Cbz-protected guanidines, often activated with mercury(II) chloride. tandfonline.com A parallel reagent, N,N'-di-(tert-butoxycarbonyl)-S-methylisothiourea, is one of the most commonly used reagents for guanylation. nih.govresearchgate.net Additionally, reagents like N,N',N''-tri-Cbz-guanidine and N,N',N''-tri-Boc-guanidine have been developed for the facile conversion of alcohols to substituted guanidines under Mitsunobu conditions. researchgate.net

| Feature | This compound (Cbz-Protected) | N,N'-Bis(tert-butoxycarbonyl)guanidine (Boc-Protected) |

|---|---|---|

| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |

| Common Reagents | N,N'-Di(Cbz)-S-methylisothiourea tandfonline.com, N,N',N''-tri-Cbz-guanidine researchgate.net | N,N'-Di(Boc)-S-methylisothiourea nih.gov, N,N',N''-tri-Boc-guanidine researchgate.net, N,N'-Di-Boc-N''-triflylguanidine orgsyn.org |

| Deprotection Conditions | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) tandfonline.comwikipedia.org | Acidolysis (e.g., TFA, HCl) researchgate.netnih.gov |

| Orthogonality | Stable to acidic conditions used for Boc removal. creative-peptides.comtotal-synthesis.com | Stable to basic conditions and hydrogenolysis used for Cbz/Fmoc removal. creative-peptides.comorganic-chemistry.org |

| Primary Application Context | Organic synthesis where acid-labile groups must be preserved. tandfonline.com | Peptide synthesis (Fmoc-strategy) and general organic synthesis. researchgate.netcreative-peptides.com |

Comparative Reactivity and Selectivity Profiles

The reactivity profiles of Cbz- and Boc-protected guanidinylating agents show both similarities and crucial differences. The guanidinylation of amines using reagents like N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea or its Boc-analogue often requires activation by a thiophilic promoter, such as a mercury(II) or copper(I) salt, to generate a highly reactive carbodiimide (B86325) intermediate in situ. tandfonline.comnih.gov

A significant development in guanidinylation reactivity came with reagents like N,N'-di-Boc-N''-triflylguanidine. This reagent is highly effective for guanidinylating both primary and secondary amines, including sterically hindered ones, under mild conditions and often with short reaction times (e.g., 30 minutes at room temperature). orgsyn.org It has proven versatile in both solution-phase and solid-phase applications. researchgate.net Its Cbz-protected counterpart, N,N'-di-Cbz-N''-triflylguanidine, is also effective. researchgate.net

The selectivity of these reagents is a key consideration. The choice of protecting group can influence the reaction outcome in complex substrates. For instance, in the iodocyclisation of N-allylguanidines, both Boc- and Cbz-protected substrates undergo cyclization, but the reaction pathway (direct cyclization vs. cyclization/ring-contraction) can be controlled by careful selection of the reaction conditions and the protecting group. bangor.ac.uk

In peptide synthesis, the reactivity of the protected guanidine group can be a source of side reactions. The choice of protecting group is critical to minimize these issues. While Boc is widely used, its removal under even mildly acidic conditions can sometimes be problematic, potentially leading to epimerization in sensitive structures like α-guanidino acids. nih.gov The Cbz group, being stable to acid, avoids this specific issue, but its removal by hydrogenolysis is not compatible with other functionalities like thioethers (in methionine) or other benzyl-based protecting groups unless specific catalysts or conditions are employed.

| Aspect | Cbz-Protected Guanidinylating Agents | Boc-Protected Guanidinylating Agents |

|---|---|---|

| Activation | Often requires thiophilic promoters (e.g., HgCl₂) for S-methylisothiourea derivatives. tandfonline.com | Often requires thiophilic promoters for S-methylisothiourea derivatives nih.gov; Triflyl derivatives are highly reactive without metal activators. orgsyn.org |

| Reaction Conditions | Can range from mild to harsh depending on the specific reagent. tandfonline.com | Generally mild, especially with triflyl-activated reagents. researchgate.netorgsyn.org |

| Substrate Scope | Effective for primary amines and alcohols (via Mitsunobu). tandfonline.comresearchgate.net | Broad scope, including primary/secondary amines, sterically hindered amines, and alcohols. researchgate.netorgsyn.org |

| Solid-Phase Compatibility | Used in solid-phase synthesis. researchgate.net | Widely used and highly compatible with solid-phase applications. researchgate.netorgsyn.org |

Advantages and Limitations of Benzyloxycarbonyl Protection in Specific Synthetic Contexts

The use of the benzyloxycarbonyl (Cbz) group for guanidine protection offers a distinct set of advantages and limitations that define its utility in synthesis.

Advantages:

Acid Stability and Orthogonality: The primary advantage of the Cbz group is its stability under the acidic conditions typically used to remove Boc groups. creative-peptides.comtotal-synthesis.com This orthogonality is crucial in multi-step syntheses where selective deprotection is required, allowing chemists to unmask different functional groups at various stages.

Mild, Neutral Deprotection: Catalytic hydrogenolysis provides a mild and neutral method for deprotection. This is beneficial when the substrate contains acid- or base-sensitive functionalities that would not survive the conditions required to remove other protecting groups. tandfonline.comwikipedia.org

Suppression of Side Reactions: In peptide synthesis, the Cbz group effectively masks the nucleophilicity of the guanidine function, preventing undesired side reactions during peptide chain elongation. wikipedia.org

Limitations:

Incompatibility with Reducible Groups: The main drawback of Cbz protection is that the deprotection method, catalytic hydrogenation, is incompatible with other easily reducible functional groups, such as alkenes, alkynes, nitro groups, and other benzyl (B1604629) esters or ethers. wikipedia.orgtotal-synthesis.com This limits its application in molecules containing these features.

Catalyst Poisoning: The palladium catalysts used for hydrogenolysis can be poisoned by sulfur-containing compounds, such as methionine residues in peptides, complicating the deprotection step. total-synthesis.com

Harsh Alternative Deprotection: While strong acids like HBr in acetic acid can cleave the Cbz group, these conditions are harsh and not compatible with many sensitive substrates. bachem.com

Reagent Preparation: The preparation of some Cbz-protected reagents, such as N,N'-di-(benzyloxycarbonyl)thiourea, has been reported to be problematic. tandfonline.com

In specific contexts, such as the synthesis of a complex natural product where an acid-labile group must be preserved until the final steps, the Cbz-protected guanidine is an excellent choice. tandfonline.com However, for a synthesis involving subsequent catalytic reductions or containing sulfur, a Boc-protected strategy would be more appropriate. nih.gov

Relative Stability and Handling Characteristics in Laboratory Synthesis

This compound is a solid at room temperature. sigmaaldrich.com Commercial suppliers recommend storing the compound in a dark place under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure its long-term stability. sigmaaldrich.com This suggests that, like many complex organic reagents, it may be sensitive to light, air, or elevated temperatures over time.

In comparison, N,N'-Bis(tert-butoxycarbonyl)guanidine is also a stable, crystalline solid with a reported melting point of 141-144 °C. sigmaaldrich.com Its handling characteristics are generally straightforward for a laboratory chemical. Guanidine derivatives, in general, can exhibit increased stability with greater steric bulk around the functional group. ornl.gov

The stability of the protecting group itself under various conditions is a critical handling characteristic. The Cbz group is robust towards most nucleophiles and bases, a property it shares with the Boc group. organic-chemistry.orgorganic-chemistry.org However, the need for specialized equipment for catalytic hydrogenation (e.g., a hydrogen gas source and a reaction vessel capable of being pressurized or operating under a hydrogen atmosphere) can be considered a practical handling challenge for Cbz deprotection compared to the simple addition of an acid for Boc removal. wikipedia.orgnih.gov

Future Perspectives in N,n Bis Benzyloxycarbonyl Guanidine Research

Exploration of Environmentally Benign Synthetic Routes

The traditional synthesis of protected guanidines often relies on methods that are effective but environmentally taxing, sometimes involving toxic reagents or producing significant waste. rsc.org The future of N,N'-Bis(benzyloxycarbonyl)guanidine synthesis will prioritize the principles of green chemistry, aiming to reduce its environmental footprint. beilstein-journals.org

A primary goal is the replacement of hazardous reagents. For instance, classical guanylation methods can involve toxic heavy metal salts or pungent thiophenol. rsc.orgnih.gov Future routes are likely to focus on catalytic, atom-economical processes that avoid such substances. Research into alternative activation methods for precursors is a promising avenue. One such approach could involve the temporary silylation of cyanamide (B42294) derivatives to activate them for reaction with amines under milder conditions, thereby avoiding harsher reagents. nih.gov

Another key trend is the development of processes that minimize waste. This includes exploring one-pot syntheses or reactions that proceed with high atom economy. The use of polymer-supported reagents, such as polymer-supported carbodiimide (B86325), represents a step in this direction, as it can simplify purification and allow for the recycling of reagents. capes.gov.br While the direct photosynthetic production of guanidine (B92328) has been demonstrated for the unprotected compound, this focus on bio-based, renewable feedstocks signals a broader shift away from fossil-fuel-intensive chemical production that could influence the synthesis of precursors for this compound in the long term. rsc.org

Future research may lead to the development of synthetic pathways summarized in the table below, which compares potential green routes to conventional methods.

| Feature | Conventional Method | Future Green Alternative |

| Activating Agent | Toxic metal salts (e.g., Hg(II)) | Catalytic activators, silylation agents |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., water, bio-derived solvents) or solvent-free conditions |

| Byproducts | Stoichiometric toxic waste | Minimal, recyclable, or non-toxic byproducts |

| Energy Input | High temperature, energy-intensive | Lower temperature, microwave-assisted, or photocatalytic methods |

Integration into Automated Synthesis Platforms

The demand for rapid discovery and optimization of new molecules has spurred the development of automated synthesis platforms. bohrium.comresearchgate.net A significant future direction for this compound research is its adaptation for use in these high-throughput systems. Automated flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and improved reproducibility, making it an ideal technology for the synthesis and application of guanidinylation reagents. mit.edunih.gov

Recent advancements have demonstrated the successful automation of synthesizing complex guanidine-containing structures, such as deoxynucleic guanidines (DNGs). nih.govnih.gov These automated protocols have replaced hazardous manual methods with milder, more reliable chemistry, such as using iodine as a coupling reagent, which is well-suited for machine handling. nih.gov This precedent suggests that the synthesis of guanidines using reagents like this compound could be similarly automated.

The integration could take two forms:

Automated Synthesis of the Reagent: Flow reactors could be designed for the continuous, on-demand production of this compound, ensuring a fresh, high-purity supply for subsequent reactions and avoiding the storage of this reactive compound.

Use in Automated Guanidinylation: this compound could be incorporated into automated platforms as a building block. For example, it could be used in solid-phase synthesis to introduce the protected guanidine moiety onto a resin-bound substrate, with automated liquid handlers dispensing the necessary reagents and solvents. thieme-connect.de

The table below outlines the potential advantages of integrating this compound chemistry into automated platforms.

| Parameter | Manual Batch Processing | Automated Flow/Platform Synthesis |

| Reproducibility | Operator-dependent | High, machine-controlled |

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Manual handling of reactive chemicals | Enclosed system, reduced exposure |

| Scalability | Limited, requires process re-development | More readily scalable by extending run time |

| Data Generation | Low throughput | High throughput for reaction optimization |

Development of Catalytic Applications Beyond Protecting Group Chemistry

While this compound is primarily known as a reagent for installing a protected guanidine group, the inherent properties of the guanidine core suggest a broader future in organocatalysis. researchgate.net Guanidines are strong, non-nucleophilic bases, and their conjugate acids, guanidinium (B1211019) ions, are excellent hydrogen-bond donors, making them versatile catalysts for a wide range of organic transformations. researchgate.net

Future research will likely explore the catalytic potential of this compound or catalysts derived from it. The two benzyloxycarbonyl (Cbz) groups significantly influence the electronic properties and steric environment of the guanidine core. While these electron-withdrawing groups reduce the basicity of the guanidine, they enhance the hydrogen-bond donating capability of the corresponding guanidinium ion. This feature could be exploited in reactions where activation of an electrophile through hydrogen bonding is key.

Studies on related N-carbamate protected guanidine catalysts have already shown promise. For example, N-Cbz-protected amino acid-derived guanidines have been successfully employed as organocatalysts in asymmetric Michael additions. bangor.ac.uk Similarly, complex bifunctional catalysts incorporating a guanidine unit, such as guanidine-bisurea systems, have been developed for reactions like enantioselective α-hydroxylation. nih.govmdpi.com These examples provide a strong foundation for developing new catalytic systems based on the this compound scaffold. Future work could focus on designing chiral versions of these catalysts for asymmetric synthesis, where the Cbz groups could play a crucial role in creating a well-defined chiral pocket around the catalytic site.

Advanced Studies in Supramolecular Chemistry and Molecular Recognition (excluding biological implications)

The guanidinium group is a powerful motif in supramolecular chemistry due to its ability to form multiple, highly directional hydrogen bonds. nih.gov This capacity allows it to participate in molecular recognition and self-assembly processes. Future research is expected to delve into the supramolecular behavior of this compound and its derivatives, focusing on non-biological applications.

The presence of two Cbz groups introduces several features that could be exploited in crystal engineering and materials science:

Hydrogen Bonding: The N-H protons of the guanidine core can act as hydrogen bond donors, while the carbonyl oxygens of the Cbz groups can act as acceptors. This combination allows for the formation of intricate and robust hydrogen-bonded networks. researchgate.net

π-π Stacking: The phenyl rings of the benzyl (B1604629) groups provide sites for π-π stacking interactions, which can further direct the self-assembly of molecules into well-ordered, extended structures.

Structural Isomerism: The interplay of tautomerism within the guanidine core and conformational isomerism of the Cbz groups can lead to complex structural behavior, which could be harnessed to create responsive materials. rsc.org

By systematically studying how modifications to the Cbz groups or the introduction of other functional moieties affect the solid-state packing and solution-phase aggregation, researchers could design new crystalline materials or supramolecular polymers. For example, N,N'-bis-aryl-N''-acylguanidines have been studied to understand how intramolecular hydrogen bonding influences structural preferences. rsc.org Such fundamental studies on this compound could pave the way for its use as a versatile building block for constructing novel organogels, liquid crystals, or porous materials for applications in separation or sensing, entirely outside a biological context. nih.gov

Q & A

Basic: What is the standard synthetic route for N,N'-Bis(benzyloxycarbonyl)guanidine, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via a two-step guanidine protection strategy. Guanidine hydrochloride is first deprotonated with NaOH in a biphasic system (DCM/H₂O) at 0°C, followed by dropwise addition of benzyloxycarbonyl (Cbz) chloride. After 20 hours of stirring, the organic layer is extracted, dried (MgSO₄), and recrystallized from methanol, yielding colorless crystals (60–69% yield) . Key parameters for purity optimization include:

- Stoichiometric control : Excess Cbz chloride (1.8–2.0 eq.) ensures complete guanidine protection.

- Temperature : Maintaining 0°C minimizes side reactions (e.g., hydrolysis of Cbz groups).

- Purification : Recrystallization from methanol or flash chromatography (CHCl₃/MeOH) removes unreacted reagents .

Basic: How is the structure and purity of this compound confirmed experimentally?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-HRMS or EI-MS shows [M+H]⁺ at m/z 328.1 .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical) .

Advanced: What are the key challenges in functionalizing this compound, and how are they addressed?

Methodological Answer:

Functionalization often targets the guanidine core or Cbz-protecting groups. Challenges include:

- Nucleophilicity suppression : The Cbz groups reduce guanidine’s nucleophilicity, requiring activated intermediates (e.g., triflyl derivatives) for alkylation .

- Selective deprotection : Acidic conditions (e.g., TFA/DCM) remove Cbz groups without degrading the guanidine backbone .

- Coupling reactions : Mitsunobu conditions (DIAD/PPh₃ in THF) enable alkynyl or propargyl group attachment to alcohols (e.g., pent-4-yn-1-ol) for click chemistry applications .

Advanced: How do structural features of this compound influence its reactivity in drug design?

Methodological Answer:

- Hydrogen bonding : Intramolecular N-H···O bonds stabilize a planar C₃N₃O₄ core, enhancing rigidity for target binding (e.g., histamine H₂ receptor agonism) .

- Cbz groups : Provide steric bulk and lipophilicity, improving membrane permeability in peptidomimetics (e.g., neuropilin-1 inhibitors) .

- Electron density : The electron-withdrawing Cbz groups reduce guanidine’s basicity (pKa ~8–9), preventing protonation under physiological conditions, critical for intracellular targeting .

Advanced: How can contradictory synthetic yields (60% vs. 69%) be resolved during scale-up?

Methodological Answer:

Discrepancies arise from:

- Reaction time : Extended stirring (24–48 hours) improves conversion .

- Solvent choice : THF enhances solubility of intermediates compared to DCM .

- Workup protocols : Efficient extraction (3× DCM) and rigorous drying (MgSO₄) prevent residual water from hydrolyzing Cbz groups .

- Catalysis : Adding catalytic DMAP accelerates Cbz chloride activation .

Advanced: What computational tools predict the reactivity of this compound derivatives?

Methodological Answer:

- DFT calculations : Model transition states for cycloaddition reactions (e.g., Diels-Alder) to design isoindole-containing guanidines .

- Molecular docking : Predict binding affinities to targets like NPY Y4 receptors by simulating hydrogen bonds and π-π interactions .

- pKa prediction software : Tools like MarvinSuite estimate protonation states under varying pH, guiding solubility optimization .

Advanced: How does crystallographic analysis resolve ambiguities in guanidine stereochemistry?

Methodological Answer:

- X-ray diffraction : High-resolution data (e.g., MoKα radiation) confirms absolute configuration via Bijvoet pairs. For example, the (S)-configuration at C3 in leucine-derived analogs is validated with Hooft parameters (y = 0.0) .

- Bond length analysis : C-N distances (1.322–1.386 Å) distinguish single/double bonds, clarifying resonance structures .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.